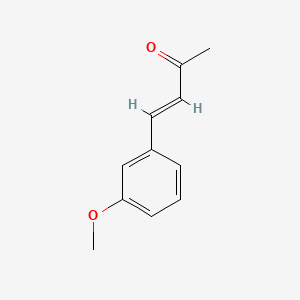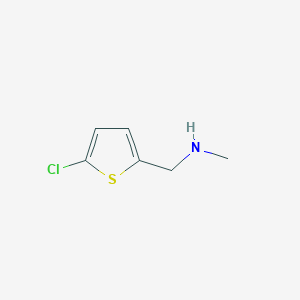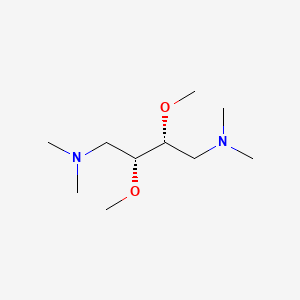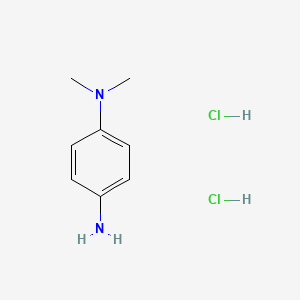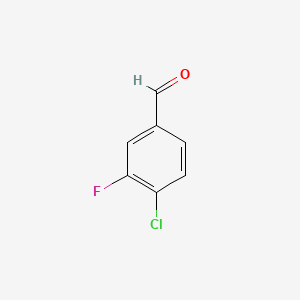
4-(Difluoromethoxy)benzyl bromide
Descripción general
Descripción
4-(Difluoromethoxy)benzyl bromide is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has a molecular weight of 237.04 g/mol .
Molecular Structure Analysis
The molecular formula of 4-(Difluoromethoxy)benzyl bromide is C8H7BrF2O . The InChI code is 1S/C8H7BrF2O/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4,8H,5H2 . The canonical SMILES representation is C1=CC(=CC=C1CBr)OC(F)F .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Difluoromethoxy)benzyl bromide are not available, it is known to be an important intermediate in organic synthesis .Physical And Chemical Properties Analysis
4-(Difluoromethoxy)benzyl bromide is a liquid at 20 degrees Celsius . It has a molecular weight of 237.04 g/mol . The compound has a topological polar surface area of 9.2 Ų and a complexity of 124 .Aplicaciones Científicas De Investigación
-
Organic Synthesis : This compound can be used as a building block or intermediate in organic synthesis . The presence of the bromine atom makes it a good leaving group for nucleophilic substitution reactions.
-
Pharmaceuticals : It can be used in the synthesis of various pharmaceutical compounds . The difluoromethoxy group may impart unique properties to the final product, potentially influencing its pharmacokinetics or pharmacodynamics.
-
Agrochemicals : This compound can also be used in the synthesis of agrochemicals . The difluoromethoxy group may enhance the effectiveness of these chemicals or alter their environmental impact.
-
Dyestuff : It can be used in the synthesis of dyes . The difluoromethoxy group may influence the color or other properties of the dye.
-
Organic Synthesis : This compound can be used as a building block or intermediate in organic synthesis . The presence of the bromine atom makes it a good leaving group for nucleophilic substitution reactions.
-
Pharmaceuticals : It can be used in the synthesis of various pharmaceutical compounds . The difluoromethoxy group may impart unique properties to the final product, potentially influencing its pharmacokinetics or pharmacodynamics.
-
Agrochemicals : This compound can also be used in the synthesis of agrochemicals . The difluoromethoxy group may enhance the effectiveness of these chemicals or alter their environmental impact.
-
Dyestuff : It can be used in the synthesis of dyes . The difluoromethoxy group may influence the color or other properties of the dye.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-(bromomethyl)-4-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNMJBFIRKAQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371759 | |
| Record name | 4-(Difluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)benzyl bromide | |
CAS RN |
3447-53-8 | |
| Record name | 4-(Difluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Difluoromethoxy)benzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



